molecular formula C15H13NO2S2 B2861509 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide CAS No. 1421494-18-9

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide

Cat. No. B2861509
M. Wt: 303.39
InChI Key: ZCFIKQGTGKWBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide (FTC) is a novel compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. FTC is a heterocyclic compound that contains both furan and thiophene moieties, which are known to possess unique properties that make them suitable for various applications.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of compounds involving furan and thiophene units are crucial in developing potentially bioactive compounds and functional materials. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions highlights the versatility of these compounds in chemical synthesis (А. Aleksandrov & М. М. El’chaninov, 2017).

Redox Properties

The study of furan and thiophene diarylmethenes as potential redox-active ligands for metal centers reveals their capacity for facilitating nontraditional, stoichiometric, and catalytic redox reactions. The selective meso-deprotonation and facile one-electron oxidation of these compounds underline their utility in redox chemistry and their intriguing candidacy as ligands for redox-inert metal centers (M. Curcio et al., 2018).

Antimicrobial Activities

The development of furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses showcases the potential of such compounds in addressing viral infections. The structure–activity relationship studies point towards the significance of the substituted heterocyclic moiety on the anti-influenza activity, with certain derivatives demonstrating potent inhibitory effects against the H5N1 virus (Yu Yongshi et al., 2017).

Crystal Packing Effects

Research into the supramolecular effects of aromaticity on the crystal packing of furan/thiophene carboxamide compounds has been conducted to understand the influence of aromaticity from furan to thiophene on crystal packing. Such studies are vital for the design of materials with specific molecular arrangements and properties (Maryam Rahmani et al., 2016).

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-15(13-4-7-19-11-13)16(8-12-3-5-18-10-12)9-14-2-1-6-20-14/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFIKQGTGKWBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide

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